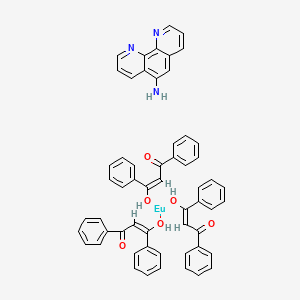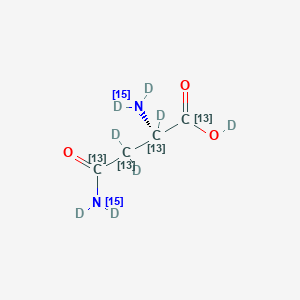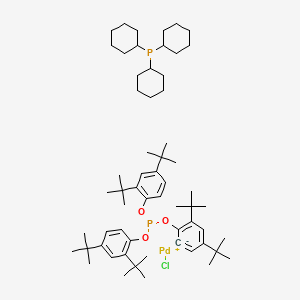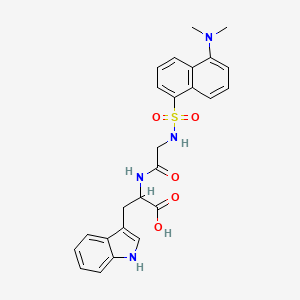
Berberinium chloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Berberinium chloride hydrate can be synthesized through the extraction of berberine from natural sources such as the roots, rhizomes, and stems of various plants, including Berberis species. The extraction process typically involves the following steps:
Extraction: Plant material is ground and subjected to solvent extraction using ethanol or methanol.
Purification: The crude extract is purified using techniques such as column chromatography.
Conversion: Berberine is converted to this compound by reacting with hydrochloric acid in an aqueous solution, followed by crystallization to obtain the hydrate form.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The use of advanced chromatography techniques and crystallization methods ensures high purity and yield. The process is optimized for cost-effectiveness and scalability to meet commercial demands.
化学反応の分析
Types of Reactions
Berberinium chloride hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form berberine oxide.
Reduction: Reduction reactions can convert it to dihydroberberine.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
Oxidation: Berberine oxide.
Reduction: Dihydroberberine.
Substitution: Various halogenated derivatives of berberine.
科学的研究の応用
Berberinium chloride hydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Studied for its antimicrobial, anti-inflammatory, and anticancer properties. .
Industry: Utilized in the development of pharmaceuticals and as a natural dye in the textile industry.
作用機序
Berberinium chloride hydrate exerts its effects through several mechanisms:
Induction of ROS: It generates reactive oxygen species, leading to oxidative stress in cells.
Inhibition of DNA Topoisomerase: It inhibits the enzyme DNA topoisomerase, which is crucial for DNA replication and transcription.
Activation of Caspases: It activates caspase 3 and caspase 8, leading to apoptosis.
Modulation of Signaling Pathways: It affects various signaling pathways, including NF-κB and MAPK pathways, which are involved in inflammation and cell survival
類似化合物との比較
Similar Compounds
Berberine: The parent compound, also an isoquinoline alkaloid with similar biological activities.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberine Sulfate: Another derivative with distinct solubility and pharmacokinetic properties.
Uniqueness
Berberinium chloride hydrate is unique due to its specific chloride hydrate form, which influences its solubility, stability, and biological activity. Its ability to induce ROS and inhibit DNA topoisomerase makes it particularly valuable in cancer research and antimicrobial applications .
特性
分子式 |
C20H21ClNO5+ |
|---|---|
分子量 |
390.8 g/mol |
IUPAC名 |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydrate;hydrochloride |
InChI |
InChI=1S/C20H18NO4.ClH.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;;/h3-4,7-10H,5-6,11H2,1-2H3;1H;1H2/q+1;; |
InChIキー |
BPNJXFPOPCFZOC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


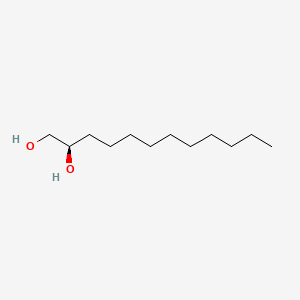
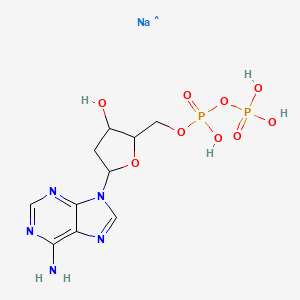
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)

![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)



